molecular formula C8H6BrO2- B8456191 2-(2-Bromophenyl)acetate

2-(2-Bromophenyl)acetate

Cat. No.: B8456191
M. Wt: 214.04 g/mol
InChI Key: DWXSYDKEWORWBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)acetate is an organic compound characterized by a bromine substituent at the ortho position of the phenyl ring attached to an acetate group. Its IUPAC name is ethyl this compound (for the ethyl ester variant) or methyl this compound (for the methyl ester variant) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-bromophenyl)acetate derivatives for reproducibility?

  • Methodology : The esterification of 2-(2-bromophenyl)acetic acid with methanol in the presence of catalytic H₂SO₄ (85°C, 3 hours) yields methyl this compound with 95% efficiency. Key steps include reflux conditions, extraction with diethyl ether, and purification via acid-base washes. Characterization by ¹H/¹³C-NMR and TLC (Rf = 0.45 in 5% EtOAc:Hexanes) ensures product integrity . For malonate derivatives (e.g., dimethyl 2-(2-bromophenyl)malonate), sodium hydride-mediated alkylation of the parent acetate in dimethyl carbonate achieves 85% yield after flash chromatography .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodology : Combine spectroscopic and elemental analysis:

  • ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.08–7.55 ppm) and ester/acetate groups (δ 3.69–3.78 ppm) .
  • CHNS elemental analysis : Validates stoichiometry (e.g., C% 41.85–50.32, S% 6.70–8.60 for triazole-thioacetate derivatives) .
  • TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.35 for malonates) .

Q. How should researchers handle stability and storage of this compound intermediates?

  • Methodology : Store derivatives at 0–6°C in airtight containers under inert gas (e.g., N₂). For example, 2-(2-bromophenyl)acetaldehyde, synthesized via Dess-Martin periodinane (DMP) oxidation of 2-(2-bromophenyl)ethanol, is moisture-sensitive and requires cold storage to prevent degradation .

Advanced Research Questions

Q. What strategies enhance the pharmacological activity of this compound-based compounds?

  • Methodology : Structural modifications improve bioactivity:

  • Cation exchange : Converting 2-(5-(2-bromophenyl)-4-substituted-1,2,4-triazol-3-yl)thio)acetate acids to sodium, potassium, or 2-aminoethanol salts increases actoprotective effects by 8–10% .
  • Substituent optimization : Ethyl or phenyl groups at the 4-position of the triazole ring reduce activity compared to methyl groups, highlighting steric and electronic dependencies .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

  • Methodology : Use comparative assays and computational modeling:

  • In vivo actoprotective assays : Test derivatives against controls (e.g., bemethyl) at 50 mg/kg doses. Compound Ilj (2-aminoethanol salt) showed moderate efficacy but did not surpass the reference drug, suggesting limitations in bioavailability .
  • Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aromatic rings) to guide synthetic priorities .

Q. What catalytic methods enable enantioselective functionalization of this compound scaffolds?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-bromophenylboronic acid (CAS 244205-40-1) introduce aryl/heteroaryl groups at the bromine site. Optimize ligand systems (e.g., BINAP) for asymmetric induction .

Q. How do researchers evaluate the metabolic stability of this compound derivatives in preclinical studies?

  • Methodology :

  • In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates.
  • UHPLC-MS/MS : Quantify metabolites (e.g., hydrolyzed acetic acid derivatives) using protocols from Cancer Metabolism Research Kits .

Q. Methodological Notes

  • Contradictions in Data : Variability in yields (e.g., 76–95% for triazole derivatives ) may arise from purification methods (e.g., column chromatography vs. recrystallization). Standardize protocols using Halide Certificates to verify starting material purity .
  • Safety Protocols : Derivatives like 2-(2-bromophenyl)-2-(dimethylamino)acetonitrile require handling under fume hoods due to inhalation/contact toxicity .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 3-Bromo Substitution

Property 2-(2-Bromophenyl)acetate 3-Bromophenylacetate Derivatives
Substituent Position Bromine at ortho position Bromine at meta position
Reactivity Higher steric hindrance; slower nucleophilic substitution Lower steric hindrance; faster reactions
Biological Activity Actoprotective activity in triazole derivatives (e.g., 22.88% actoprotective effect for IIj) Used in agrochemicals (e.g., pesticides)

Key Insight : Ortho-substitution reduces rotational freedom, affecting molecular packing in crystals and biological target binding .

Ester Derivatives: Methyl vs. Ethyl Esters

Property Methyl this compound Ethyl this compound
Molecular Weight 229.08 g/mol 243.10 g/mol
Synthesis Yield 95% via Fischer esterification 98% via similar esterification
Applications Precursor for malonate synthesis Intermediate in antimicrobial agents

Key Insight : Ethyl esters exhibit marginally higher lipophilicity (higher XLogP₃), enhancing membrane permeability in drug candidates .

Substituted Derivatives: Fluorinated and Amino Variants

Compound Key Modification Impact on Properties
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate Difluoro substitution at α-carbon Increased electronegativity; enhanced metabolic stability
Methyl 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetate Amino and methoxy groups Improved solubility and CNS penetration

Key Insight: Fluorination reduces metabolic degradation, while amino groups facilitate hydrogen bonding in target interactions .

Actoprotective Activity of Triazole Derivatives

Compound Substituent (R) Actoprotective Effect (%)
IIj (2-Aminoethanol salt) Ethyl 22.88%
IIb (Sodium salt) Methyl 20.45%
IIk (Potassium salt) Phenyl 13.48%

Key Insight : Ethyl substituents enhance actoprotective efficacy compared to methyl or phenyl groups due to optimized steric and electronic profiles .

Antimicrobial Activity

Compound Microbial Target Inhibition (%)
IIf–IIh (Phenyl substituents) Pseudomonas aeruginosae 40–55%
IIj (Ethyl substituent) Candida albicans 65%

Key Insight : Phenyl groups reduce antimicrobial activity compared to ethyl substituents, likely due to reduced solubility .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Key Derivatives

Compound Molecular Formula Molecular Weight (g/mol) XLogP₃
Methyl this compound C₉H₉BrO₂ 229.08 1.6
Ethyl this compound C₁₀H₁₁BrO₂ 243.10 2.1
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate C₁₀H₉BrF₂O₂ 277.08 2.8

Properties

Molecular Formula

C8H6BrO2-

Molecular Weight

214.04 g/mol

IUPAC Name

2-(2-bromophenyl)acetate

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

DWXSYDKEWORWBT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])Br

Origin of Product

United States

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